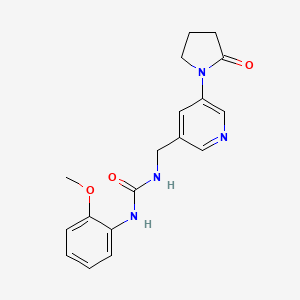![molecular formula C8H12O B2476922 Spiro[3.4]octan-6-one CAS No. 87611-64-1](/img/structure/B2476922.png)
Spiro[3.4]octan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3.4]octan-6-one is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.18 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O/c9-7-2-5-8(6-7)3-1-4-8/h1-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 124.18 . The compound’s InChI code is 1S/C8H12O/c9-7-2-5-8(6-7)3-1-4-8/h1-6H2 , which provides a specific description of its molecular structure.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Spiro[3.4]octan-6-one and related compounds are synthesized through various chemical reactions, including the Dzhemilev reaction, which involves cycloalumination of methylenecyclobutane, leading to high yields and selectivity of spiro compounds (D’yakonov, Finkelshtein, & Ibragimov, 2007).
- Efficient synthetic methods have been developed for derivatives of this compound, such as 6-oxa-spiro[3.4]octan-1-one, using 3-diazochroman-4-one and alkene. These methods have demonstrated good yields and the formation of products with unique structural features (Xiao, Zhang, Du, Ma, 2018).
Reactions and Mechanisms
- The cycloaddition reactions involving spiro compounds have been extensively studied, contributing to the understanding of their chemical behavior and potential applications in various fields (Tsuno, Kondo, & Sugiyama, 2006).
- Research has shown the formation and reaction mechanisms of ring-substituted phenonium ions, which include this compound derivatives. This research provides insights into the distinction between classical and nonclassical carbocations (Tsuji & Richard, 2016).
Applications in Material Science
- Spiro compounds have been used in the synthesis of novel polyimides with unique solubility and thermal properties. These materials find applications in areas like electronics due to their desirable physical characteristics (Li, Kato, Kudo, Shiraishi, 2000).
- The structure-property relationships of partially aliphatic polyimides containing spiro compounds have been studied, revealing their potential for improved solubility, thermal properties, and transparency, which are important for various industrial applications (Kumar, Yu, Choi, Kudo, Jang, Chung, 2011).
Safety and Hazards
The safety information available for Spiro[3.4]octan-6-one indicates that it is a compound of concern. It has been assigned the GHS07 pictogram, and the hazard statements H227, H315, H319, and H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
spiro[3.4]octan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-2-5-8(6-7)3-1-4-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJOKYIFFQOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87611-64-1 |
Source


|
| Record name | spiro[3.4]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

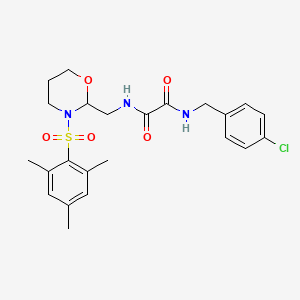
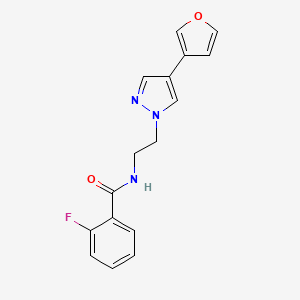
![2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)
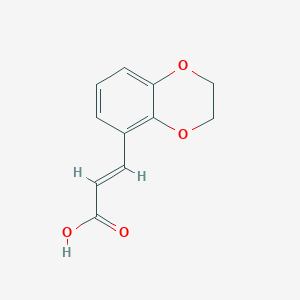
![4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476847.png)
![3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2476848.png)
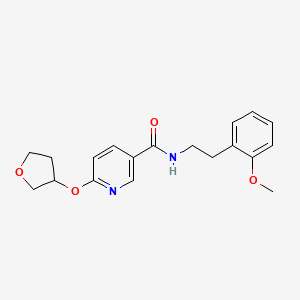
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)
![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)
![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

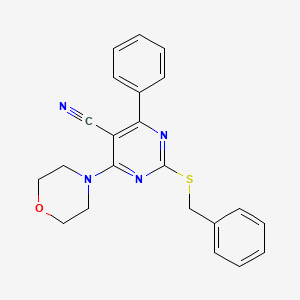
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
